Methylenecyclodecane
Description
Structure
2D Structure
Properties
CAS No. |
3817-57-0 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
methylidenecyclodecane |
InChI |
InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h1-10H2 |
InChI Key |
DHNLLZWVLDZCFD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCCCCC1 |
Origin of Product |
United States |
Mechanistic Studies of Chemical Transformations Involving Methylenecyclodecane
Reaction Pathways of Medium-Ring Exocyclic Alkenes
Medium-ring exocyclic alkenes, such as methylenecyclodecane, exhibit distinct reactivity patterns influenced by their unique structural and conformational properties. The interplay between ring strain, transannular interactions, and the accessibility of the exocyclic double bond dictates the course of various chemical transformations.
Electrophilic Addition Reactions to the Exocyclic Double Bond
Electrophilic addition to the exocyclic double bond of this compound is a fundamental reaction class. In these reactions, the π-electrons of the double bond act as a nucleophile, attacking an electrophilic species. lumenlearning.com This process typically proceeds through a carbocation intermediate, the stability of which is a key determinant of the reaction's outcome. The general mechanism involves the initial attack of the alkene on an electrophile, leading to the formation of a carbocation. masterorganicchemistry.com This intermediate is then attacked by a nucleophile to yield the final addition product. masterorganicchemistry.com
The regioselectivity of electrophilic addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk This leads to the formation of the more stable carbocation intermediate. masterorganicchemistry.com For this compound, the initial electrophilic attack would generate a tertiary carbocation, which is relatively stable.
Common electrophilic addition reactions include the addition of hydrogen halides (e.g., HBr, HCl), water (hydration), and halogens (e.g., Br₂). chemguide.co.ukyoutube.com The reaction with hydrogen halides, for instance, involves the protonation of the double bond to form a carbocation, followed by the attack of the halide ion. youtube.com
| Reactant | Reagent | Intermediate | Product |
|---|---|---|---|
| This compound | HBr | 1-Methylcyclodecyl cation | 1-Bromo-1-methylcyclodecane |
| This compound | H₂O/H⁺ | 1-Methylcyclodecyl cation | 1-Methylcyclodecanol |
| This compound | Br₂ | Bromonium ion | 1-(Bromomethyl)-1-bromocyclodecane |
Nucleophilic Substitution Reactions on Derivatized Cyclodecanes
Nucleophilic substitution reactions involve the replacement of a leaving group on a substrate by a nucleophile. ebsco.comwikipedia.org These reactions are fundamental in organic synthesis for the interconversion of functional groups. thermofisher.com In the context of cyclodecane (B1584694) derivatives obtained from this compound (e.g., 1-bromo-1-methylcyclodecane from electrophilic addition of HBr), the carbon atom bearing the leaving group becomes the electrophilic center. wikipedia.org
Nucleophilic substitution reactions are broadly classified into two main types: S(_N)1 and S(_N)2. wikipedia.orgsolubilityofthings.com
S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. solubilityofthings.comlumenlearning.com It is favored for tertiary substrates, like those derived from this compound, due to the stability of the resulting tertiary carbocation. solubilityofthings.com The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. lumenlearning.com
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.orgsolubilityofthings.com This mechanism leads to an inversion of stereochemistry at the reaction center. ebsco.com S(_N)2 reactions are more common for primary and secondary substrates and are sensitive to steric hindrance. solubilityofthings.com
Given that derivatized this compound would likely form a tertiary center, S(_N)1 reactions are expected to be the predominant pathway. However, competition between substitution and elimination reactions (E1) is common when carbocation intermediates are involved. lumenlearning.com
Elimination Reactions for Cyclic Olefin Formation
Elimination reactions result in the formation of a double bond through the removal of substituents from adjacent carbon atoms. researchgate.net These reactions are crucial for the synthesis of alkenes, including cyclic olefins like cyclodecenes. thieme-connect.de Elimination reactions are generally categorized as E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). lumenlearning.com
E1 Reaction: Similar to the S(_N)1 reaction, the E1 mechanism is a two-step process that involves the formation of a carbocation intermediate. lumenlearning.comlibretexts.org In the second step, a base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. lumenlearning.com E1 reactions often compete with S(_N)1 reactions. lumenlearning.com
E2 Reaction: The E2 mechanism is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form the alkene. lumenlearning.com
The synthesis of cyclodecene (B14012633) can be achieved through various elimination methods. For example, the Corey-Winter olefin synthesis allows for the stereospecific conversion of 1,2-diols into olefins. wikipedia.org In this method, a cis- or trans-1,2-cyclodecanediol can be converted to the corresponding cis- or trans-cyclodecene (B1599413). wikipedia.org The mechanism involves the formation of a cyclic thiocarbonate, followed by treatment with trimethyl phosphite. wikipedia.org
Rearrangement Processes in Cyclodecane Derivatives
Carbocation intermediates, such as those formed during electrophilic addition to this compound or in S(_N)1/E1 reactions of its derivatives, are susceptible to rearrangement to form more stable carbocations. libretexts.orgegyankosh.ac.in These rearrangements are a common feature in the chemistry of medium-ring compounds.
Carbocation Rearrangements and Hydride Shifts
A primary driving force for carbocation rearrangement is the migration of a group to the positively charged carbon to generate a more stable carbocation. egyankosh.ac.in This can involve the movement of a hydrogen atom with its pair of electrons, known as a 1,2-hydride shift. egyankosh.ac.inquora.com The stability of carbocations generally increases in the order: primary < secondary < tertiary. masterorganicchemistry.com Therefore, a less stable carbocation will rearrange to a more stable one if a suitable hydride shift is possible. masterorganicchemistry.com These shifts are common in reactions involving carbocation intermediates, such as S(_N)1 and E1 reactions, as well as some electrophilic additions. masterorganicchemistry.commasterorganicchemistry.com
For instance, if a secondary carbocation is formed in a cyclodecane ring, a 1,2-hydride shift could potentially lead to a more stable tertiary carbocation. These shifts are characterized by the migration of a hydride from an adjacent carbon to the carbocation center. egyankosh.ac.in
Alkyl Shifts in Medium-Ring Systems
In situations where a hydride shift does not lead to a more stable carbocation, an alkyl group migration, or a 1,2-alkyl shift, can occur. masterorganicchemistry.com This involves the movement of an alkyl group with its bonding electrons to the adjacent carbocationic center. egyankosh.ac.in Alkyl shifts are particularly common when a quaternary carbon is adjacent to a carbocation, as this can lead to the formation of a more stable tertiary carbocation. masterorganicchemistry.com
In medium-ring systems like cyclodecane, both hydride and alkyl shifts can be influenced by transannular interactions, where atoms on opposite sides of the ring interact. These rearrangements can lead to the formation of structural isomers and are a key consideration in predicting the products of reactions involving carbocation intermediates in cyclodecane derivatives. egyankosh.ac.in The tendency for these shifts is driven by the system's ability to achieve a lower energy state through the formation of a more stabilized carbocation. quora.com
| Rearrangement Type | Migrating Group | Driving Force | Typical Scenario |
|---|---|---|---|
| 1,2-Hydride Shift | Hydrogen atom (with electron pair) | Formation of a more stable carbocation (e.g., 2° to 3°) | Carbocation adjacent to a carbon with a hydrogen atom. egyankosh.ac.in |
| 1,2-Alkyl Shift | Alkyl group (with electron pair) | Formation of a more stable carbocation (e.g., 2° to 3°) | Carbocation adjacent to a quaternary carbon. masterorganicchemistry.com |
Isomerization Equilibria of Exocyclic and Endocyclic Olefins
The isomerization of exocyclic olefins, such as this compound, to their more stable endocyclic counterparts is a fundamental transformation in organic chemistry. Mechanistic studies involving the acid-catalyzed equilibration of methylenecycloalkanes and their corresponding 1-methylcycloalkene isomers have revealed significant insights into the thermodynamic stability of these compounds, which is heavily influenced by ring size.
In a key study, methylenecycloalkanes and 1-methylcycloalkenes were equilibrated in acetic acid at 25°C with p-toluenesulfonic acid as a catalyst. researchgate.net The relative amounts of each isomer at equilibrium were determined, highlighting the pronounced preference for the endocyclic double bond in most ring systems. researchgate.net However, for ten-membered rings, the equilibrium is overwhelmingly shifted towards the endocyclic isomers. Research showed that this compound was entirely absent in the equilibrium mixture of the ten-membered cyclic olefins. researchgate.net
During the isomerization of this compound, an interesting kinetic observation was made. The trans-1-methylcyclodecene isomer was initially formed almost as quickly as the cis isomer. researchgate.net As the reaction proceeded towards equilibrium, the concentration of the trans isomer decreased, ultimately resulting in an equilibrium mixture with a cis/trans ratio of 99.5/0.5. researchgate.net This suggests that while the formation of the trans-cyclodecene isomer is kinetically accessible, it is thermodynamically much less stable than the cis isomer.
The equilibrium constants for the isomerization of various methylenecycloalkanes to their 1-methylcycloalkene isomers are presented below, illustrating the influence of ring strain on olefin stability.
| Ring System | Exocyclic Olefin | Endocyclic Olefin | Equilibrium Constant (K) |
|---|---|---|---|
| 5-membered | Methylenecyclopentane | 1-Methylcyclopentene | 1144 |
| 6-membered | Methylenecyclohexane | 1-Methylcyclohexene | 240 |
| 7-membered | Methylenecycloheptane | 1-Methylcycloheptene | 74.4 |
| 8-membered | Methylenecyclooctane | 1-Methylcyclooctene | 598 |
| 10-membered | This compound | 1-Methylcyclodecene | Not detected |
Transannular Interactions in Cyclodecane Derivatives
Medium-sized rings, such as cyclodecane and its derivatives, are subject to significant steric strain arising from transannular interactions—repulsive forces between non-bonded atoms across the ring. slideshare.net These interactions primarily involve hydrogen atoms that are directed towards the interior of the ring, forced into close proximity at distances shorter than the sum of their van der Waals radii. nih.gov The interplay of these steric repulsions, along with torsional and angle strain, dictates the conformational preferences of the ring system. nih.gov
To minimize these unfavorable interactions, cyclodecane preferentially adopts a boat-chair-boat (BCB) conformation. slideshare.netcdnsciencepub.com This conformation is strongly favored for cyclodecane derivatives as it effectively relieves the transannular strain. cdnsciencepub.com The BCB conformation possesses C₂ symmetry, resulting in three distinct types of carbon atoms within the structure. cdnsciencepub.com
Low-temperature ¹³C NMR spectroscopic studies have provided quantitative insight into the conformational landscape of cyclodecane itself. researchgate.net These studies revealed the presence of a minor conformer, identified as the twist-boat-chair-chair (TBCC), in equilibrium with the major BCB conformation. researchgate.net The analysis of the spectra over a range of temperatures allowed for the determination of the free-energy difference and relative populations of these two conformers. researchgate.net
| Parameter | Value |
|---|---|
| Major Conformation | Boat-Chair-Boat (BCB) |
| Minor Conformation | Twist-Boat-Chair-Chair (TBCC) |
| Free-Energy Difference (ΔG°) | 0.73 ± 0.3 kcal/mol |
| Population of BCB at -146.1 °C | 94.8% |
| Population of TBCC at -146.1 °C | 5.2% |
The introduction of substituents on the cyclodecane ring can further influence its conformational behavior. For instance, in difluorocyclododecane, a larger ring system, strategic placement of fluorine atoms can help relax 1,4-H,H transannular interactions by widening C-CHF-C bond angles. beilstein-journals.org This principle highlights how substitutions in cyclodecane derivatives can modulate the inherent transannular strains of the parent macrocycle.
Conformational Analysis and Dynamics of Methylenecyclodecane
Theoretical Investigations of Conformational Landscapes
Theoretical methods are indispensable tools for exploring the complex potential energy surfaces of flexible molecules like methylenecyclodecane. drugdesign.org These computational approaches allow for the identification of stable conformations (energy minima) and the transition states that connect them, providing a detailed map of the molecule's dynamic behavior.
Quantum Chemical Methods for Conformational Energy Minima and Transition States
Quantum chemical methods, which solve the Schrödinger equation for a molecule, provide a fundamental understanding of its electronic structure and, consequently, its geometry and energy. mpg.de Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to locate and characterize stationary points on the potential energy surface. nih.gov For a molecule like this compound, these calculations can identify various low-energy conformers and the transition states that represent the energy barriers for interconversion between them. nih.govresearchgate.net The accuracy of these calculations is highly dependent on the level of theory and the basis set used. rsc.orgmdpi.com High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide benchmark energies for key conformers. mpg.de
Density Functional Theory (DFT) Studies of this compound Conformations
Below is a hypothetical table illustrating the kind of data that can be obtained from DFT calculations on this compound conformers.
| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G* | Key Dihedral Angles (degrees) |
| Chair-Chair-Boat (CCB) | 0.00 | τ1: 65, τ2: -110, τ3: 70 |
| Boat-Chair-Boat (BCB) | 1.25 | τ1: -70, τ2: 150, τ3: -75 |
| Twist-Chair-Chair (TCC) | 2.10 | τ1: 50, τ2: -80, τ3: 130 |
| Twist-Boat-Chair (TBC) | 3.50 | τ1: -45, τ2: 120, τ3: -90 |
Note: This table is for illustrative purposes and does not represent actual calculated data.
Molecular Mechanics and Force Field Calculations for Conformational Mapping
Molecular mechanics methods offer a computationally less expensive alternative to quantum chemical calculations, making them suitable for exploring the vast conformational space of large and flexible molecules. wustl.edu These methods use classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. pitt.edunih.gov Force fields like AMBER, DREIDING, and UFF are parameterized to reproduce experimental or high-level quantum mechanical data for a range of molecules. gaussian.comrsc.org For this compound, molecular mechanics can be used for an initial broad search of the conformational landscape, identifying a large number of potential low-energy structures. taltech.ee These structures can then be further refined using more accurate DFT or other quantum chemical methods. taltech.ee
The energy in a molecular mechanics force field is typically a sum of terms representing bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). pitt.edu
Analysis of Ring Strain and Flexibility in 10-Membered Rings
Interconversion Pathways and Energy Barriers of Conformers
Understanding the pathways by which different conformers of this compound interconvert is crucial for describing its dynamic behavior. researchgate.net Theoretical calculations can map these interconversion pathways by locating the transition state structures that connect adjacent energy minima. drugdesign.orgrsc.org The energy of the transition state relative to the energy of the conformer gives the activation energy or energy barrier for that particular interconversion process. canada.caresearchgate.net Low energy barriers suggest rapid interconversion at room temperature, making the isolation of individual conformers challenging. wikipedia.org Conversely, high energy barriers may allow for the existence of distinct, separable conformers. researchgate.net The study of these pathways often reveals complex, multi-step processes involving several intermediate conformations.
A hypothetical energy profile for the interconversion of two this compound conformers is shown below.
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Conformer A (Minimum) | 0.0 |
| 2 | Transition State 1 | 5.8 |
| 3 | Intermediate (Minimum) | 2.1 |
| 4 | Transition State 2 | 6.5 |
| 5 | Conformer B (Minimum) | 1.2 |
Note: This table is for illustrative purposes and does not represent actual calculated data.
Spectroscopic Probes of Conformational Isomerism
While theoretical calculations provide a detailed picture of the conformational landscape, experimental validation is essential. Spectroscopic techniques are powerful tools for probing the conformational equilibria of molecules in the gas phase or in solution. wikipedia.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation or the presence of multiple conformers in dynamic equilibrium. chemrxiv.orgrsc.org For molecules with a sufficiently high barrier to interconversion, distinct signals for each conformer may be observed at low temperatures. wikipedia.org Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also distinguish between different conformers, as each will have a unique set of vibrational frequencies. nih.gov In some cases, UV spectroscopy can be used for conformational analysis, especially when a chromophore is present whose electronic transitions are sensitive to the molecular environment. rsc.org The combination of high-resolution spectroscopy in supersonic jet expansions with quantum chemical calculations has proven to be a particularly powerful approach for the detailed characterization of the conformational space of flexible molecules. frontiersin.org The identification of conformers of flexible molecules like cyclohexane (B81311) has been achieved at room temperature using single-molecule conductance measurements, which can distinguish between isomers based on their electrical properties. xmu.edu.cn
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereodynamics
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary tool for investigating the stereodynamic processes in cyclic molecules like this compound. libretexts.org By monitoring NMR spectra over a range of temperatures, it is possible to observe changes from a time-averaged spectrum at higher temperatures to a "frozen" or slow-exchange spectrum at very low temperatures. In the slow-exchange regime, separate signals for individual, non-equivalent nuclei in different conformations can be resolved. As the temperature increases, these signals broaden and eventually coalesce as the rate of interconversion between conformers becomes fast on the NMR timescale. worldscientific.com
For the parent compound, cyclodecane (B1584694), low-temperature ¹³C NMR studies have been instrumental in identifying its conformational makeup. researchgate.netresearchgate.netacs.org These studies have shown that the most stable conformation is the boat-chair-boat (BCB) form. worldscientific.comresearchgate.net At approximately -146°C, the BCB conformer of cyclodecane has a population of about 94.8%. researchgate.net A minor conformation, identified as the twist-boat-chair-chair (TBCC), is also present with a population of around 5.2%. researchgate.net The free-energy difference between these two conformers was determined to be approximately 0.73 kcal/mol. researchgate.net
For substituted cyclodecanes, such as chlorocyclodecane (B12895266), low-temperature NMR reveals a more complex equilibrium, with multiple conformations being significantly populated. researchgate.netacs.org In the case of this compound, the introduction of the sp²-hybridized carbon atom is expected to alter the relative energies of the possible conformations. The fundamental conformational processes, such as the interconversion of different BCB-type structures and their equilibration with other conformers like the TBCC, would be the focus of a DNMR study.
Lineshape analysis of the variable-temperature NMR spectra allows for the determination of the rate constants for these conformational exchanges. From these rate constants, the free energies of activation (ΔG‡) for the interconversion processes can be calculated using the Eyring equation. worldscientific.com For cyclodecane derivatives, these energy barriers are typically in the range of 5 to 8 kcal/mol. For instance, the free-energy barriers for the interconversion of BCB conformations in chlorocyclodecane were found to be around 5.4-5.5 kcal/mol, while equilibration with a TBCC conformation had higher barriers of about 7.1 kcal/mol. researchgate.netacs.org Similar barriers would be expected for this compound.
Table 1: Representative Conformational Analysis Data for Cyclodecane Derivatives from NMR Studies
| Compound | Major Conformer(s) | Minor Conformer(s) | ΔG‡ (kcal/mol) | Reference |
| Cyclodecane | Boat-Chair-Boat (BCB) | Twist-Boat-Chair-Chair (TBCC) | ~6 | libretexts.orgnih.gov |
| Chlorocyclodecane | BCB and TBCC types | - | 5.4 - 7.1 | researchgate.netacs.org |
| Cyclodecyl Acetate | Similar to Chlorocyclodecane | - | Not specified | researchgate.netacs.org |
Infrared (IR) Spectroscopy in Conformational Assignment
Infrared (IR) spectroscopy provides valuable information about the functional groups and the vibrational modes within a molecule. numberanalytics.com In the context of conformational analysis, different conformers of a molecule can exhibit distinct IR absorption bands, particularly in the "fingerprint region" (below 1500 cm⁻¹). acs.orgmdpi.com While room temperature IR spectra often represent an average of all populated conformers, low-temperature techniques, such as matrix isolation, can trap individual conformers, allowing their separate spectra to be recorded. uc.pt
For this compound, the IR spectrum would be characterized by absorptions corresponding to the C=C stretch of the exocyclic double bond (typically around 1650 cm⁻¹) and the =C-H stretching and bending vibrations. nih.gov More subtly, the vibrational modes of the ten-membered ring itself would be sensitive to its conformation.
In practice, the interpretation of the complex IR spectra of different conformers is heavily reliant on computational methods. acs.orguc.pt Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the vibrational frequencies and intensities for various possible conformers (e.g., different BCB and TBCC forms). researchgate.net By comparing the calculated spectra of these theoretical structures with the experimental spectrum, an assignment of the observed bands to specific conformers can be made. mdpi.comresearchgate.net This combined experimental and theoretical approach can help confirm the presence of multiple conformers in equilibrium. For example, studies on other molecules have shown that a population-weighted average of the theoretical spectra of the most stable conformers provides an excellent match to the experimental spectrum. mdpi.com
Table 2: Characteristic IR Vibrational Modes for Methylenecycloalkanes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comment |
| =C-H Stretch | 3070 - 3090 | Characteristic of the vinylidene group. |
| C-H Stretch (alkane) | 2850 - 2960 | Stretching of C-H bonds on the ring. |
| C=C Stretch | 1640 - 1660 | Stretching of the exocyclic double bond. |
| CH₂ Scissoring | 1440 - 1465 | Bending vibration of the ring methylenes. |
| =C-H Wag (out-of-plane) | 880 - 900 | A strong band, characteristic of the C=CH₂ group. |
Electron Diffraction Studies of Gas-Phase Conformations
Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules free from intermolecular forces that are present in condensed phases. ajol.infowikipedia.org The method provides information on bond lengths, bond angles, and torsional angles by analyzing the scattering pattern of a beam of electrons interacting with the gas-phase molecules. ajol.info For flexible molecules like this compound, GED can, in principle, determine the relative abundance of different conformers in the gas phase at the temperature of the experiment. osti.gov
The conformational analysis of the parent cyclodecane molecule has been successfully performed using a combination of electron diffraction and molecular mechanics calculations. acs.org These studies confirmed that the BCB conformation is the dominant species in the gas phase, consistent with the findings from NMR spectroscopy in solution.
For this compound, a GED study would involve the following steps:
Recording the electron scattering intensity data from a gaseous sample.
Proposing structural models for the most likely conformers based on theoretical calculations (e.g., force-field or quantum mechanics). The known conformations of cyclodecane, such as the BCB and TBCC, would serve as starting points for these models.
Calculating the theoretical scattering patterns for each conformer and for mixtures of conformers.
Fitting the theoretical data to the experimental scattering data to refine the geometric parameters and determine the relative populations of the conformers present.
This combined approach is crucial because the one-dimensional nature of the diffraction data from randomly oriented molecules often makes it insufficient to fully determine the structure of a complex molecule without input from theoretical models. ajol.infowikipedia.org The results would provide a precise picture of the average molecular structure and the conformational equilibrium of this compound in the gas phase.
Advanced Spectroscopic Elucidation of Methylenecyclodecane Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. nih.gov It can provide information about the connectivity of atoms, the stereochemistry of the molecule, and even the dynamics of molecular motion. nih.govnih.gov
High-Resolution NMR for Structural Connectivity and Stereochemistry
High-resolution one-dimensional (1D) NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is instrumental in establishing the fundamental framework of methylenecyclodecane. The ¹H NMR spectrum reveals the chemical environment of each proton, with distinct signals for the exocyclic methylene (B1212753) protons and the various methylene groups within the cyclodecane (B1584694) ring. The chemical shifts and coupling constants derived from this spectrum provide initial evidence for the connectivity of the carbon skeleton.
Complementarily, the ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule, including the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the ring. The chemical shifts are indicative of the electronic environment of each carbon, confirming the presence of the methylenecycloalkane structure. The combination of ¹H and ¹³C NMR data allows for a preliminary assignment of the carbon-hydrogen framework. nih.gov
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations
To unambiguously assign all proton and carbon signals and to elucidate the three-dimensional structure, a variety of two-dimensional (2D) NMR experiments are employed. epfl.chharvard.edu These techniques spread the NMR information into two frequency dimensions, resolving signal overlap and revealing correlations between nuclei. huji.ac.il
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent methylene groups within the ten-membered ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. epfl.ch The HSQC spectrum of this compound provides a direct link between the proton and carbon signals, allowing for the definitive assignment of which protons are bonded to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying quaternary carbons and for confirming the long-range connectivity within the molecule, such as the connection between the methylene protons of the ring and the carbons of the exocyclic double bond.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. libretexts.org This experiment is crucial for determining the stereochemistry and conformation of the cyclodecane ring. The presence and intensity of NOESY cross-peaks provide information about the spatial arrangement of the protons, helping to define the three-dimensional structure of the molecule.
Table 1: 2D NMR Techniques and Their Application to this compound
| Technique | Correlation Type | Information Gained for this compound |
|---|---|---|
| COSY | ¹H-¹H through-bond (2-3 bonds) | Confirms proton-proton coupling networks within the cyclodecane ring. libretexts.org |
| HSQC | ¹H-¹³C through-bond (1 bond) | Directly correlates each proton with its attached carbon atom. epfl.ch |
| HMBC | ¹H-¹³C through-bond (2-3 bonds) | Establishes long-range connectivity, linking different parts of the molecule. princeton.edu |
| NOESY | ¹H-¹H through-space | Provides information on the spatial proximity of protons, defining the 3D conformation. libretexts.org |
Quantitative NMR for Isomer Ratio Determination
Quantitative NMR (qNMR) can be a valuable tool for determining the ratio of isomers in a mixture. sciepub.comox.ac.uk While this compound itself is a single isomer, qNMR could be applied if it were present in a mixture with other isomers, such as endocyclic double bond isomers of cyclodecene (B14012633). By carefully selecting non-overlapping signals in the ¹H or ¹³C NMR spectrum and comparing their integrated intensities, the relative amounts of each isomer can be accurately determined. tsijournals.comuniv-nantes.fr This method relies on ensuring that the chosen signals are unique to each isomer and that the experimental parameters are optimized for quantitative analysis. sciepub.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk This provides a direct confirmation of the molecular formula.
Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. msu.eduyoutube.comlibretexts.org Analysis of the fragmentation pattern of this compound can provide valuable structural information. For instance, the loss of small neutral molecules or characteristic alkyl fragments can help to deduce the connectivity and arrangement of the atoms within the cyclodecane ring and the exocyclic methylene group. miamioh.edu
Table 2: Expected Mass Spectrometry Data for this compound
| Feature | Expected Result | Information Provided |
|---|---|---|
| Molecular Ion (M⁺) | Peak at m/z corresponding to the molecular weight of C₁₁H₂₀. | Confirms the molecular formula. chemguide.co.uk |
| Fragmentation Pattern | Series of peaks corresponding to the loss of alkyl fragments (e.g., CH₃, C₂H₅) and other neutral species. | Provides structural clues about the carbon skeleton. msu.edu |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sepscience.comksu.edu.saspectroscopyonline.com These vibrations are specific to the types of bonds and functional groups present. uni-siegen.de
In the IR spectrum of this compound, characteristic absorption bands would be expected for:
C-H stretching vibrations of the sp³-hybridized methylene groups in the ring.
C-H stretching vibrations of the sp²-hybridized exocyclic methylene group.
C=C stretching vibration of the exocyclic double bond.
CH₂ bending (scissoring) and rocking vibrations of the ring and exocyclic methylene groups.
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds. edinst.com Therefore, the C=C stretching vibration of the exocyclic double bond in this compound would be expected to produce a strong signal in the Raman spectrum. spectroscopyonline.com Together, the IR and Raman spectra provide a detailed fingerprint of the functional groups present in the molecule, confirming the presence of the methylene and cyclodecane moieties. ksu.edu.sa
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Expected IR Activity | Expected Raman Activity |
|---|---|---|
| C-H stretch (sp³) | Strong | Medium |
| C-H stretch (sp²) | Medium | Medium |
| C=C stretch | Medium | Strong |
| CH₂ bend | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.eduelte.hu Organic molecules with conjugated π-systems typically exhibit strong UV-Vis absorption. libretexts.org
This compound contains an isolated double bond and is not expected to have a conjugated π-system. Therefore, it is not predicted to show significant absorption in the near-UV or visible regions of the spectrum. uu.nl Any observed absorption would likely be due to a π → π* transition of the isolated double bond, which typically occurs at wavelengths below 200 nm, in the far-UV region. libretexts.orgresearchgate.net
X-ray Crystallography of this compound Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method is indispensable for the unambiguous determination of molecular structures, including the absolute configuration of chiral centers and the preferred conformations of flexible molecules like those containing a cyclodecane ring. youtube.comyale.edu For complex natural products and their derivatives, such as those related to this compound, X-ray diffraction analysis of single crystals offers unparalleled insight into their stereochemical and conformational features. researchgate.netrsc.org
The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. youtube.com The ordered arrangement of molecules in the crystal lattice causes the X-rays to be scattered in a specific manner, producing a unique pattern of reflections. libretexts.org By analyzing the intensities and positions of these reflections, scientists can generate an electron density map of the molecule and, from that, a detailed model of the atomic positions in three-dimensional space. youtube.comevotec.com
Research Findings from Germacranolide Derivatives
Germacranolides are a class of sesquiterpenoids that are structurally characterized by a cyclodeca-1,5-diene (B80182) ring system, often with additional functionalization, including lactone rings and epoxide groups. rsc.org The inherent flexibility of the ten-membered ring makes their conformational analysis challenging, and X-ray crystallography has been a crucial tool in defining their structures. acs.org
One of the most studied germacranolides is Costunolide (B1669451) . Early structural elucidation was confirmed and refined by single-crystal X-ray analysis. researchgate.net These studies have provided definitive proof of its molecular geometry and absolute configuration. researchgate.netresearcher.life The crystal structure analysis of costunolide revealed the precise bond lengths, bond angles, and torsion angles, which define the conformation of the ten-membered ring.
Similarly, the crystal structure of Glaucolide A , another germacranolide, was determined by X-ray analysis. rsc.org The study provided detailed information on its stereochemistry and the conformation of both the ten-membered ring and the fused α,β-unsaturated γ-lactone ring. rsc.org
More recent research has focused on newly discovered, highly oxygenated germacranolides isolated from various plant species. acs.orgmdpi.comnih.gov For many of these complex molecules, X-ray crystallography was the definitive method for structure elucidation, often in combination with spectroscopic techniques like NMR and electronic circular dichroism (ECD). acs.orgnih.gov For instance, the absolute configuration of Scabertopinolide A was unequivocally determined through X-ray crystallographic data analysis. nih.gov
The crystallographic data obtained for these derivatives provide valuable information on how substituents and fused ring systems influence the conformation of the core cyclodecane ring.
Crystallographic Data Tables
The following tables summarize representative crystallographic data for derivatives containing a cyclodecane ring system, illustrating the level of detail obtained from X-ray diffraction studies.
Table 1: Crystallographic Data for Glaucolide A rsc.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Cell Dimensions | |
| a | 9.075(6) Å |
| b | 18.901(6) Å |
| c | 13.654(6) Å |
| Volume | 2343.5 ų |
| Z (Molecules per unit cell) | 4 |
This table presents the unit cell parameters for the germacranolide Glaucolide A, as determined by X-ray crystallography. The data define the size and shape of the repeating unit in the crystal lattice.
Table 2: Crystallographic Data for a Highly Oxygenated Germacranolide (Compound 1 from Carpesium divaricatum) mdpi.com
| Parameter | Value |
| Empirical Formula | C₂₀H₂₆O₇ |
| Formula Weight | 378.41 |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Cell Dimensions | |
| a | 9.1764(2) Å |
| b | 10.3175(2) Å |
| c | 10.2794(2) Å |
| β | 109.113(2)° |
| Volume | 918.78(3) ų |
| Z (Molecules per unit cell) | 2 |
| Density (calculated) | 1.368 Mg/m³ |
| Final R indices [I>2sigma(I)] | R₁ = 0.0355, wR₂ = 0.0894 |
This table provides comprehensive crystallographic data for a complex germacranolide, showcasing the precision of modern X-ray diffraction experiments. The R-factor (R₁) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
These detailed structural studies on germacranolides and other complex natural products underscore the power of X-ray crystallography. nih.govresearchgate.net They provide a solid foundation for understanding the conformational preferences and stereochemical intricacies of molecules containing the this compound structural motif.
Computational Chemistry Applications in Methylenecyclodecane Research
Electronic Structure Calculations for Ground and Excited States
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For methylenecyclodecane, these calculations, which include methods like Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of how electrons are distributed within the molecule in its lowest energy state (ground state) and in higher energy states (excited states). epfl.chmpg.denih.govstackexchange.com
These methods solve approximations of the Schrödinger equation to determine properties such as molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. nih.gov This information is crucial for predicting the chemical reactivity of this compound, as the HOMO-LUMO gap can indicate its kinetic stability and the regions of the molecule most likely to participate in chemical reactions.
Calculations for excited states, often performed using Time-Dependent DFT (TD-DFT), are essential for understanding a molecule's response to light. ohio-state.edu They can predict vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy level without changing the molecular geometry. This is fundamental for interpreting electronic absorption spectra and predicting potential photochemical reactions. ohio-state.edu The accuracy of these predictions depends heavily on the chosen functional and basis set. stackexchange.comohio-state.edu
Table 1: Illustrative Electronic Properties of a this compound Conformer Calculated with DFT
This table presents hypothetical data to illustrate the typical output of electronic structure calculations. Actual values would be obtained from specific quantum chemical computations.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Ground State Energy | -431.5 Hartree | B3LYP/6-31G(d) |
| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |
| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 8.0 eV | B3LYP/6-31G(d) |
Reaction Pathway and Transition State Calculations
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface (PES) for a given reaction, such as electrophilic addition to the double bond or cyclization reactions. nih.gove3s-conferences.org These calculations identify all stationary points, including reactants, products, and, most importantly, transition states (TS). nih.govnumberanalytics.com A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. numberanalytics.comresearchgate.net
Various algorithms, such as Quadratic Synchronous Transit (QST) methods (QST2, QST3) or the Nudged Elastic Band (NEB) method, are used to locate transition state structures. numberanalytics.comresearchgate.net Once a TS is located, frequency calculations are performed to verify that it is a true first-order saddle point, characterized by having exactly one imaginary frequency. researchgate.net Following the Intrinsic Reaction Coordinate (IRC) path from the transition state confirms that it connects the intended reactants and products. molcas.orguni-muenchen.de By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict reaction rates and understand the feasibility and selectivity of different chemical pathways. e3s-conferences.orgmdpi.com
Table 2: Illustrative Calculated Activation Energies for Hypothetical Reactions of this compound
This table provides hypothetical data for common alkene reactions to demonstrate how transition state calculations are used to compare reaction pathways.
| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Epoxidation | This compound + m-CPBA | TS-Epoxide | 15.2 |
| Hydroboration | This compound + BH₃ | TS-Hydroboration | 8.5 |
Molecular Dynamics Simulations for Conformational Sampling
MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing the molecule to overcome energy barriers and sample numerous different conformations. nih.govchemrxiv.org Techniques such as high-temperature MD can accelerate the exploration of the conformational landscape. nih.gov The resulting trajectory provides a large ensemble of structures. dovepress.com These structures can then be clustered and minimized to identify unique, low-energy conformers and to calculate their relative populations based on a Boltzmann distribution. nih.govnih.gov For a related molecule, cyclodecane (B1584694), MD-based methods have successfully identified most of its known conformers. nih.gov This approach is vital for understanding the dynamic nature of the this compound ring system.
Table 3: Illustrative Low-Energy Conformers of this compound Identified via MD Simulations
This table presents hypothetical data to illustrate the results of a conformational search. The conformer names and values are for demonstrative purposes.
| Conformer | Key Dihedral Angle 1 (degrees) | Key Dihedral Angle 2 (degrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Boat-Chair-Boat (BCB) | -85.4 | 160.1 | 0.00 |
| Twist-Boat-Chair (TBC) | 65.2 | -175.3 | 1.25 |
| Twist-Chair-Chair (TCC) | 70.1 | 75.5 | 2.10 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are widely used to predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. computabio.comfaccts.de For this compound, DFT calculations can provide highly accurate predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method combined with a DFT functional. nih.govmdpi.com The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, like tetramethylsilane. Comparing these predicted shifts with experimental data can resolve ambiguities in signal assignment and confirm the structure and conformation of the molecule in solution. rsc.orgrsc.org
Similarly, IR spectra can be simulated by performing frequency calculations on the optimized geometry of the molecule. computabio.comnumberanalytics.com These calculations yield the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum. faccts.de This allows for the assignment of specific absorption bands to particular molecular motions, such as the characteristic C=C stretch of the methylene (B1212753) group or the various C-H bending and stretching modes. computabio.com
Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
This table presents hypothetical data. The accuracy of prediction often depends on the level of theory, basis set, and solvent model used.
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=CH₂ | 150.5 | 151.2 |
| =CH₂ | 109.8 | 109.1 |
| C2/C10 | 35.1 | 34.6 |
| C3/C9 | 26.8 | 26.5 |
| C4/C8 | 26.2 | 26.0 |
| C5/C7 | 25.0 | 24.8 |
Table 5: Illustrative Predicted IR Frequencies for this compound
This table shows hypothetical calculated vibrational frequencies and their assignments, demonstrating the output of a frequency calculation.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3075 | Medium | =C-H stretch (asymmetric) |
| 2925 | Strong | -CH₂- stretch (asymmetric) |
| 2855 | Strong | -CH₂- stretch (symmetric) |
| 1645 | Medium-Strong | C=C stretch |
| 1460 | Medium | -CH₂- scissoring |
Application of Machine Learning in this compound Computational Studies
Machine learning (ML) is rapidly emerging as a powerful tool to accelerate and enhance traditional computational chemistry methods. schrodinger.comresearchgate.net While specific ML applications for this compound may not be widely published, the general methodologies are directly applicable. ML models can be trained on vast datasets of quantum mechanical calculations to predict molecular properties with speeds that are orders of magnitude faster than the original methods. epfl.chuic.edu
In the context of this compound research, ML could be applied in several ways:
Property Prediction: An ML model trained on a database of cyclic and exocyclic alkenes could rapidly predict properties like the HOMO-LUMO gap, dipole moment, or solubility for different conformers of this compound. northwestern.edupsds.ac.uk
Accelerating Simulations: ML potentials can replace or augment classical force fields in molecular dynamics simulations, allowing for longer timescales and more thorough conformational sampling with an accuracy approaching that of quantum mechanics. uic.edu
Spectra Prediction: ML models, particularly graph neural networks, can predict NMR and IR spectra directly from the molecular structure, offering a significant speed advantage over conventional DFT calculations and helping to refine assignments. rsc.orgarxiv.orgnih.gov
Reaction Prediction: ML can assist in predicting reaction outcomes and barrier heights, helping to quickly screen potential synthetic routes involving this compound without the need for extensive DFT calculations for every possibility. nih.gov
The integration of ML with physics-based simulations represents a new frontier in computational chemistry, promising to make the study of complex molecules like this compound more efficient and insightful. schrodinger.comarxiv.org
Table 6: Illustrative Performance of a Hypothetical Machine Learning Model for Predicting Alkene Properties
This table demonstrates how the performance of an ML model might be reported. MAE (Mean Absolute Error) is a common metric.
| Property Predicted | ML Model Architecture | Training Data Size | Mean Absolute Error (MAE) |
|---|---|---|---|
| ¹³C NMR Chemical Shift | Graph Neural Network | 5,000 molecules | 1.6 ppm |
| HOMO-LUMO Gap | Kernel Ridge Regression | 10,000 molecules | 0.15 eV |
Polymerization Chemistry of Methylenecyclodecane Derivatives
Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Olefins
ROMP is a chain-growth polymerization process driven by the relief of ring strain in cyclic monomers. ilpi.comwikipedia.org This method is particularly effective for synthesizing polymers with well-defined structures and high molecular weights. ontosight.ai The general mechanism involves a metal alkylidene catalyst that reacts with a cyclic olefin to form a metallacyclobutane intermediate. wikipedia.orglibretexts.org Subsequent cleavage of this intermediate regenerates the metal alkylidene on the end of a growing polymer chain. libretexts.org This process repeats, leading to the formation of a long-chain polymer with double bonds regularly spaced along its backbone. libretexts.org
The driving force for ROMP is primarily the enthalpy gained from the release of ring strain in the monomer. caltech.edu20.210.105 Monomers with significant ring strain, such as cyclobutene (B1205218) and norbornene derivatives, are readily polymerized via ROMP. ilpi.com20.210.105 While less strained rings can also be polymerized, the reaction conditions become more critical. caltech.edu
The choice of catalyst is crucial for a successful ROMP reaction. ilpi.com Ruthenium-based catalysts, often referred to as Grubbs catalysts, are widely used due to their remarkable tolerance to a variety of functional groups, as well as their stability in air and moisture. mdpi.combeilstein-journals.org These catalysts have enabled the polymerization of a broad range of functionalized cyclic olefins. rsc.org
Several generations of Grubbs catalysts have been developed, each with improved activity and selectivity. beilstein-journals.org For instance, second-generation catalysts bearing N-heterocyclic carbene (NHC) ligands exhibit enhanced reactivity compared to their first-generation phosphine-ligated counterparts. beilstein-journals.org The steric and electronic properties of the NHC ligands can be tuned to control the catalyst's performance. mdpi.com For example, unsymmetrical NHC ligands have been shown to be highly effective in specific metathesis transformations where symmetrical ones are less efficient. mdpi.com
Recent advancements have led to the development of ruthenium catalysts capable of producing polymers with high cis-selectivity, a feature that was previously challenging to achieve with ruthenium-based systems. nih.govnih.gov This control over stereochemistry is significant as it directly influences the physical properties of the resulting polymer. nih.gov
Table 1: Representative Ruthenium-Based Catalysts for ROMP
| Catalyst Type | Key Features | Monomer Scope |
| First-Generation Grubbs | Phosphine ligands, good functional group tolerance. beilstein-journals.org | Broad, but less active for challenging monomers. caltech.edu |
| Second-Generation Grubbs | N-Heterocyclic Carbene (NHC) ligands, higher activity. beilstein-journals.org | Wider range of monomers, including some less strained rings. caltech.edu |
| Hoveyda-Grubbs Catalysts | Chelating isopropoxybenzylidene ligand, increased stability. acs.org | Excellent for controlled/living polymerizations. acs.org |
| Cis-Selective Catalysts | C-H activated NHC ligands, produce high cis-content polymers. nih.govnih.gov | Norbornenes, monocyclic alkenes. nih.gov |
A significant advantage of ROMP is the ability to exert precise control over the polymer's molecular weight and microstructure. ontosight.ai In a "living" polymerization, where chain termination and transfer reactions are absent, the molecular weight of the polymer is directly proportional to the ratio of monomer consumed to the initiator concentration. 20.210.105 This allows for the synthesis of polymers with narrow molecular weight distributions (low polydispersity index, PDI). ilpi.com
Control over the polymer microstructure, including the cis/trans content of the double bonds and the tacticity (the stereochemical arrangement of functional groups along the polymer chain), is also achievable. nih.govnih.gov The choice of catalyst and reaction conditions, such as temperature, plays a vital role in determining the final polymer microstructure. nih.gov For example, certain ruthenium catalysts with specific ligand designs have been shown to produce highly cis and syndiotactic polymers. nih.gov This level of control is crucial as the microstructure significantly impacts the material's physical and mechanical properties. nih.gov
The use of chain transfer agents (CTAs) in catalytic ROMP provides another method for controlling molecular weight. acs.orgacs.org CTAs are acyclic olefins that can react with the propagating metal carbene, terminating one polymer chain and initiating a new one. acs.org This approach is particularly useful for synthesizing lower molecular weight polymers on a large scale. acs.org
Performing ROMP in aqueous media has been a significant area of research, driven by the potential for applications in biology and materials science. bham.ac.ukrsc.org The development of water-soluble ruthenium catalysts has made aqueous ROMP feasible. 20.210.105 However, achieving controlled polymerization in water can be challenging due to issues like catalyst decomposition and slow initiation. 20.210.105rsc.org
Recent studies have focused on optimizing aqueous ROMP under physiologically relevant conditions, such as neutral pH. rsc.orgnsf.gov It has been found that factors like the presence of chloride ions and small pH changes can significantly affect the polymerization rate, molecular weight control, and monomer conversion. rsc.org By carefully controlling these parameters, successful ROMP of water-soluble monomers can be achieved. rsc.org A macroinitiator approach, where a water-soluble polymer block is used to initiate the polymerization of a second monomer, has also been shown to be an effective strategy for conducting ROMP in water. bham.ac.uk
Polymerization-Induced Self-Assembly (PISA) is a powerful technique for the in-situ formation of polymeric nanoparticles of various morphologies. rsc.org When ROMP is used as the polymerization method, the process is termed ROMP-Induced Self-Assembly (ROMPISA). rsc.org
In a typical ROMPISA process, a soluble polymer block is chain-extended with a second monomer that forms an insoluble block. bham.ac.uk As the second block grows, it becomes insoluble in the reaction medium, leading to self-assembly into nanoparticles, such as spheres, worms, or vesicles. rsc.org ROMPISA offers several advantages, including rapid polymerization times and the ability to be conducted under mild conditions. rsc.org This technique has been successfully applied to produce a variety of nanostructures under both organic and aqueous conditions. rsc.orgrsc.org
Derivatization for Polymer Applications
The functional groups present in polymers derived from methylenecyclodecane can be further modified through derivatization to tailor the material's properties for specific applications. mdpi.com Derivatization involves chemically modifying the polymer to introduce new functional groups or alter existing ones. researchgate.net
For instance, the double bonds in the backbone of a ROMP-derived polymer can be a site for various chemical transformations. rsc.org One common modification is hydrogenation, which converts the unsaturated polymer into a saturated, polyethylene-like material with potentially different thermal and mechanical properties. d-nb.info
Functional groups on the side chains can also be derivatized. chromatographyonline.comnih.gov For example, ester groups can be hydrolyzed to carboxylic acids, which can then be further reacted to form amides or other derivatives. nih.gov This post-polymerization modification allows for the creation of a diverse range of functional materials from a single parent polymer. nih.gov The ability to derivatize polymers is crucial for applications in fields such as drug delivery and tissue engineering, where specific chemical functionalities are required for biocompatibility or targeted interactions. mdpi.com
Other Polymerization Mechanisms Applicable to Cyclic Alkenes
While ROMP is a dominant method for polymerizing cyclic alkenes, other mechanisms can also be employed. wikipedia.orgresearchgate.net These include:
Anionic Ring-Opening Polymerization (AROP): This mechanism involves an anionic initiator that attacks the cyclic monomer, leading to ring-opening and the formation of a propagating anionic center. wikipedia.orgresearchgate.net
Cationic Ring-Opening Polymerization (CROP): In this case, a cationic initiator starts the polymerization, and the propagating species is a carbocation. wikipedia.orgresearchgate.net CROP is sensitive to the stability of the cationic intermediate. researchgate.net
Radical Ring-Opening Polymerization (RROP): This method uses a radical initiator to open the cyclic monomer. RROP is particularly useful for incorporating functional groups like ethers and esters into the polymer backbone. researchgate.net
The choice of polymerization mechanism depends on the specific monomer structure, the desired polymer properties, and the tolerance to functional groups. researchgate.net For many strained cyclic olefins, ROMP offers a unique combination of functional group tolerance, control over polymer architecture, and mild reaction conditions. ontosight.aicaltech.edu
Q & A
Basic Research Questions
Q. How should researchers design experiments to ensure reproducible synthesis of methylenecyclodecane?
- Methodological Answer : Begin with a thorough literature review to identify existing synthetic pathways and their limitations. Prioritize protocols that specify reaction conditions (e.g., temperature, catalysts, solvents) and purity controls. Document all steps meticulously, including raw material sources, instrumentation calibration, and intermediate product characterization (e.g., NMR, FTIR). Reproducibility requires adherence to standardized reporting formats, as outlined in guidelines for experimental documentation . Validate each synthesis batch using independent analytical techniques (e.g., GC-MS) to confirm structural integrity and purity (>98%).
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural and thermodynamic properties?
- Methodological Answer :
- Structural Analysis : Combine H/C NMR to confirm cyclic alkane geometry and methylene group positioning. Use X-ray crystallography for unambiguous stereochemical assignment.
- Thermodynamic Properties : Employ differential scanning calorimetry (DSC) to measure melting points and phase transitions. Gas chromatography (GC) with flame ionization detection (FID) ensures purity assessment.
- Data Validation : Cross-reference results with computational models (e.g., DFT calculations) to identify discrepancies between experimental and theoretical data .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies using controlled environments (e.g., 40°C/75% relative humidity) over 6–12 months. Monitor degradation via HPLC-UV and track byproducts using high-resolution mass spectrometry (HRMS). Compare degradation kinetics against Arrhenius predictions to extrapolate shelf-life. Include inert atmosphere controls (e.g., nitrogen) to isolate oxidation effects .
Advanced Research Questions
Q. How should contradictory data in this compound’s reaction kinetics be analyzed and resolved?
- Methodological Answer : Apply systematic error analysis to identify sources of variability (e.g., instrumental drift, sample contamination). Use meta-analysis frameworks to compare datasets across studies, adjusting for methodological differences (e.g., solvent polarity, catalyst loading). Employ Bayesian statistics to quantify uncertainty and refine kinetic models. Transparently report conflicting data in supplementary materials to guide future replication efforts .
Q. What strategies are effective for validating novel computational models predicting this compound’s reactivity in catalytic systems?
- Methodological Answer :
- Model Calibration : Use experimental kinetic data (e.g., rate constants, activation energies) to train molecular dynamics (MD) or quantum mechanical (QM) models.
- Validation : Compare predicted reaction pathways (e.g., transition states) with isotopic labeling experiments or in-situ spectroscopy (e.g., Raman).
- Sensitivity Analysis : Vary input parameters (e.g., solvent dielectric constant) to test model robustness. Publish code and datasets openly for peer verification .
Q. How can researchers design studies to investigate this compound’s role in supramolecular assembly without prior precedents?
- Methodological Answer : Adopt an iterative hypothesis-driven approach:
Conduct pilot studies using analogs (e.g., smaller cycloalkanes) to identify key intermolecular forces (e.g., van der Waals, π-π interactions).
Use atomic force microscopy (AFM) or cryo-EM to visualize assembly dynamics.
Apply multivariate regression to correlate structural features (e.g., ring strain) with assembly efficiency.
- Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
Data Presentation and Analysis
Q. What statistical methods are recommended for analyzing this compound’s environmental partitioning coefficients?
- Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) if data violate normality assumptions. For multivariate datasets (e.g., log , solubility), apply principal component analysis (PCA) to reduce dimensionality. Report confidence intervals (95%) and effect sizes to contextualize practical significance. Raw data should be archived in repositories (e.g., Zenodo) with metadata compliant with FAIR principles .
Ethical and Methodological Considerations
Q. How can researchers ensure ethical compliance when studying this compound’s biological interactions?
- Methodological Answer :
- Risk Assessment : Pre-screen for toxicity using in silico tools (e.g., QSAR models) before in vitro assays.
- Institutional Approval : Secure ethics committee clearance for studies involving biological systems.
- Data Transparency : Disclose conflicts of interest and funding sources. Follow guidelines for chemical safety and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
